Cas no 99119-73-0 (Kushenol C)

Kushenol C structure
Kushenol C structure
Nome del prodotto:Kushenol C
Numero CAS:99119-73-0
MF:C25H26O7
MW:438.46974
CID:2006662
PubChem ID:5481237

Kushenol C Proprietà chimiche e fisiche

Nomi e identificatori

    • Kushenol C
    • 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-4H-1-benzopyran-4-one
    • 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one
    • SCHEMBL564580
    • AKOS040761959
    • 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-2-isopropenyl-5-methyl-hex-4-enyl]chromen-4-one
    • (2S,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
    • HY-108966
    • 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl]-, (2R,3R)-
    • CS-0033818
    • FS-7719
    • 99119-73-0
    • ZDA11969
    • (R)-2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-
    • LMPK12112514
    • 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-((2R)-5-methyl-2-(1-methylethenyl)-4-hexenyl)-, (2R,3R)-
    • US20240016777, Table1a.3
    • BDBM645353
    • DA-54703
    • Inchi: InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1
    • Chiave InChI: WAAPHYJTKSTXSX-CQSZACIVSA-N
    • Sorrisi: CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(C3=C(C=C(C=C3)O)O)O2)O)C(=C)C)C

Proprietà calcolate

  • Massa esatta: 438.16785316g/mol
  • Massa monoisotopica: 438.16785316g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 6
  • Complessità: 781
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 127Ų
  • XLogP3: 5.3

Proprietà sperimentali

  • Colore/forma: Yellow powder
  • Densità: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (7.9E-4 g/L) (25 ºC),

Kushenol C Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemFaces
CFN92391-10mg
Kushenol C
99119-73-0 >=98%
10mg
$468 2023-09-19
TargetMol Chemicals
TN4399-1 ml * 10 mm
Kushenol C
99119-73-0
1 ml * 10 mm
¥ 10750 2024-07-20
TargetMol Chemicals
TN4399-5 mg
Kushenol C
99119-73-0 98%
5mg
¥ 3,800 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K90630-5mg
Kushenol C
99119-73-0
5mg
¥3138.0 2022-04-27
TargetMol Chemicals
TN4399-1 mL * 10 mM (in DMSO)
Kushenol C
99119-73-0 98%
1 mL * 10 mM (in DMSO)
¥ 3900 2023-09-15
ChemFaces
CFN92391-10mg
Kushenol C
99119-73-0 >=98%
10mg
$468 2021-07-22
TargetMol Chemicals
TN4399-5mg
Kushenol C
99119-73-0
5mg
¥ 8600 2024-07-20
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd